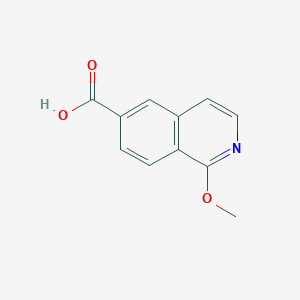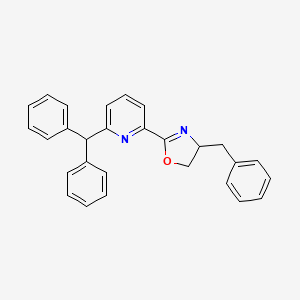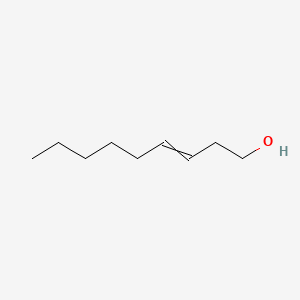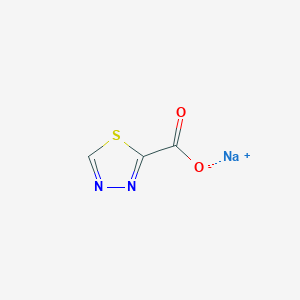
1-Methoxyisoquinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxyisoquinoline-6-carboxylic acid is a chemical compound belonging to the isoquinoline family. It has the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methoxyisoquinoline-6-carboxylic acid can be synthesized using various methods. One common approach involves the Heck reaction, which is used to synthesize 1-alkoxyisoquinoline-3-carboxylic acid esters . The reaction typically involves the arylation of methyl 2-(2,2,2-trifluoroacetylamino)acrylate with methyl 4,6-dichloro-2-iodobenzoate, resulting in the formation of the desired ester through the loss of water .
Another method involves the condensation of 1-isochromenones with ammonia or amines, or the reaction of o-formylbenzoic acids with derivatives of glycine . These methods allow for the preparation of various substituted isoquinoline-3-carboxylic acid esters, which can be further functionalized.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxyisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Methoxyisoquinoline-6-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methoxyisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively inhibit phosphodiesterase type 5 (PDE5), which plays a role in various physiological processes . The compound may also act as a ligand for peripheral benzodiazepine receptors, which are involved in neurodegeneration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxyisoquinoline-1-carboxylic acid: This compound has a similar structure but differs in the position of the methoxy group.
1-Methoxyisoquinoline-3-carboxylic acid: Another similar compound with the methoxy group at a different position.
Uniqueness
1-Methoxyisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy group and carboxylic acid functional group can significantly impact the compound’s interactions with molecular targets and its overall properties.
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
1-methoxyisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-10-9-3-2-8(11(13)14)6-7(9)4-5-12-10/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
FDUYXXPQMKLEAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC2=C1C=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B12510376.png)


![Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12510390.png)


![E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester](/img/structure/B12510403.png)

![Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B12510424.png)

![5,12-Dioxaheptacyclo[7.6.1.13,7.02,8.04,6.010,15.011,13]heptadecane](/img/structure/B12510453.png)
![2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510458.png)

